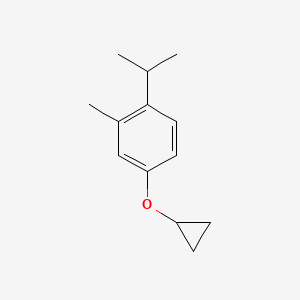
4-Cyclopropoxy-1-isopropyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-1-isopropyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclopropoxy group at the fourth position, an isopropyl group at the first position, and a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropyl group can be introduced via a reaction between cyclopropyl bromide and a suitable nucleophile.
Substitution on Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced through further electrophilic substitution reactions, using reagents like isopropyl chloride and methyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-1-isopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes.
Vergleich Mit ähnlichen Verbindungen
p-Cymene (1-Isopropyl-4-methylbenzene): Similar structure but lacks the cyclopropoxy group.
Thymol (2-Isopropyl-5-methylphenol): Contains a hydroxyl group instead of a cyclopropoxy group.
Carvacrol (5-Isopropyl-2-methylphenol): Similar to thymol but with different positioning of the hydroxyl group.
Uniqueness: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)13-7-6-12(8-10(13)3)14-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
RHAKOKFPUGDTHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



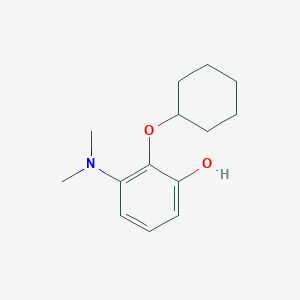
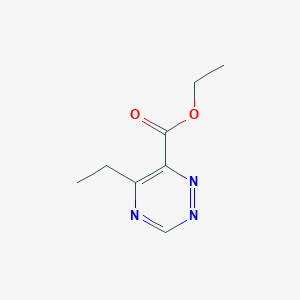

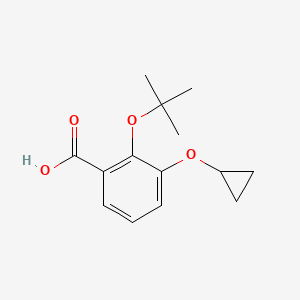

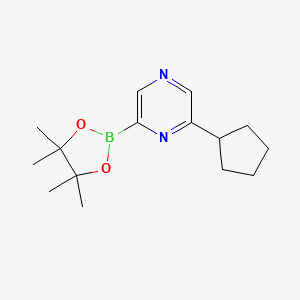
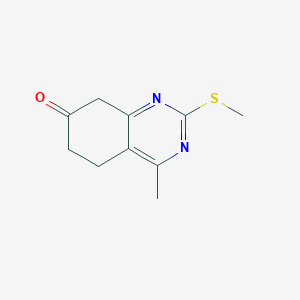
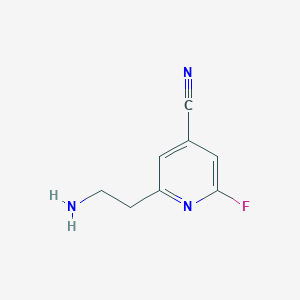
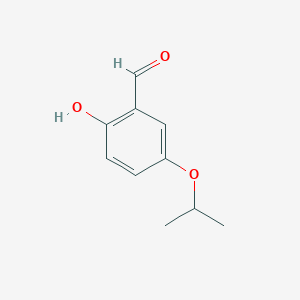
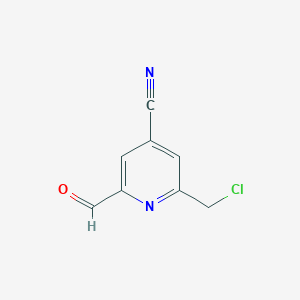
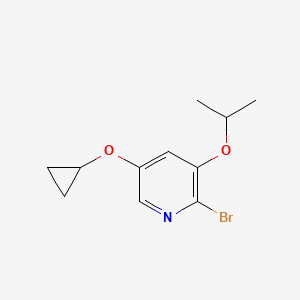
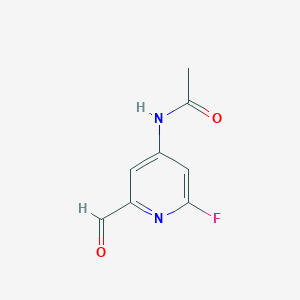
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
